N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide
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Overview
Description
N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide typically involves the reaction of 4-benzyl-2-phenyloxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce tetrahydrooxazole derivatives .
Scientific Research Applications
Chemistry: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antioxidant and antimicrobial properties .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its derivatives are explored for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
- N-(4-Benzyl-4,5-dihydrooxazol-2-yl)acetamide
- N-(4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)acetamide
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
Uniqueness: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Biological Activity
N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique oxazole structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆N₂O₂, with a molecular weight of approximately 292.34 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Alkaline Phosphatase Inhibition : Similar compounds have been reported to act as inhibitors of alkaline phosphatase, suggesting that this compound may exhibit similar properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies have focused on the compound's binding affinity with various enzymes and receptors. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Benzylidene-2-phenyloxazolidinone | C₁₇H₁₅N₂O₂ | Contains a double bond; different biological activity profile |
2-Acetoxybenzamide | C₉H₉NO₂ | Lacks the oxazole ring; primarily used in medicinal chemistry |
4-Benzoylphenol | C₁₃H₁₀O₂ | Features a ketone instead of an amide; different reactivity |
This compound stands out due to its specific oxazole structure and potential multifaceted biological activities compared to these similar compounds .
Case Studies
Recent studies have highlighted various aspects of the biological activity of N-(4-Benzyl-2-phenyl-1,3-oxazol-5-y)acetamide:
- Antimicrobial Efficacy : In a study examining the antimicrobial properties against common bacterial strains, N-(4-Benzyl-2-phenyloxazol) showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : A preliminary evaluation on cancer cell lines indicated that treatment with this compound resulted in reduced cell viability by up to 50% at concentrations of 10 µM after 48 hours .
Properties
CAS No. |
87783-79-7 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(4-benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-18-16(12-14-8-4-2-5-9-14)20-17(22-18)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
PXAISWGTKOPHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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